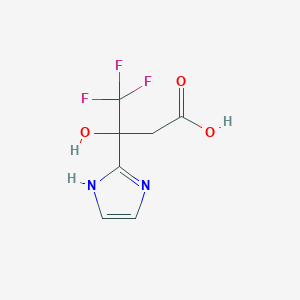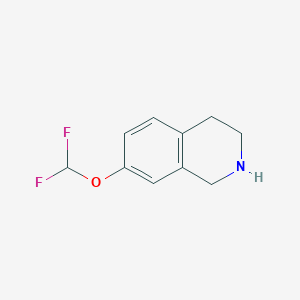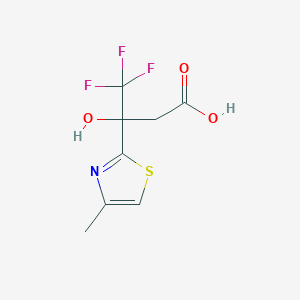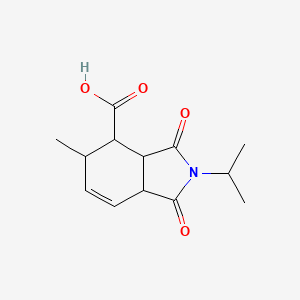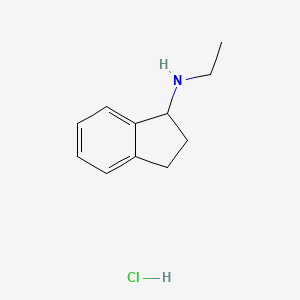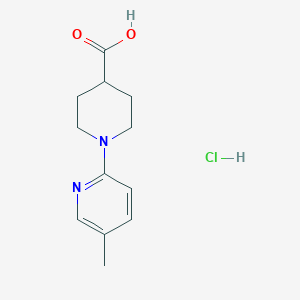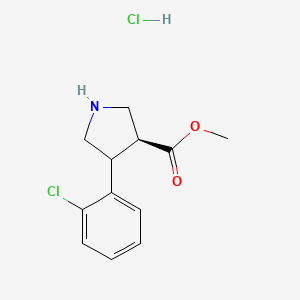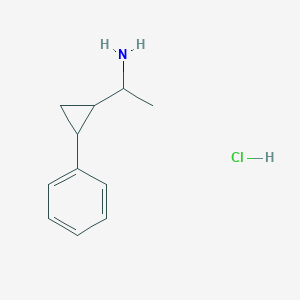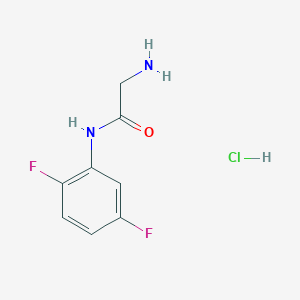
N~1~-(2,5-二氟苯基)甘氨酰胺盐酸盐
描述
N1-(2,5-difluorophenyl)glycinamide hydrochloride is a chemical compound with the CAS Number: 1046757-37-2. Its IUPAC name is 2-amino-N-(2,5-difluorophenyl)acetamide hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of N1-(2,5-difluorophenyl)glycinamide hydrochloride is C8H9ClF2N2O . The InChI code is 1S/C8H8F2N2O.ClH/c9-5-1-2-6(10)7(3-5)12-8(13)4-11;/h1-3H,4,11H2,(H,12,13);1H .Physical And Chemical Properties Analysis
N1-(2,5-difluorophenyl)glycinamide hydrochloride is a solid at room temperature . It has a molecular weight of 222.62 .科学研究应用
-
Medicinal Chemistry - Synthesis of Anticancer Agents
- Summary of the Application : Compounds similar to N1-(2,5-difluorophenyl)glycinamide hydrochloride, specifically 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones, have been synthesized and studied as potential anticancer agents .
- Methods of Application or Experimental Procedures : These compounds were synthesized via Claisen-Schmidt condensation under basic condition. Their chemical structures were identified using several spectroscopic techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, 19F NMR, DEPT 90, DEPT 135, COSY, HMBC, and HMQC .
- Results or Outcomes : Cytotoxic activities of the compounds were investigated towards several human tumour cell lines and human normal oral cells. Most of these compounds presented higher cytotoxicity than the reference drug 5-fluorouracil .
-
Material Science - Surface Modification
- Summary of the Application : Compounds similar to N1-(2,5-difluorophenyl)glycinamide hydrochloride, specifically N-acrylamide glycine and N-acrylamide glycinamide, have been used for the generation of hydrophilic layers with anti-fogging and anti-fouling traits on the glass surface .
- Methods of Application or Experimental Procedures : The mixtures of N-acrylamide glycine and N-acrylamide glycinamide with different ratios are utilized for the generation of the hydrogel layer in the absence of any external crosslinking agent. The tethered layers are characterized by XP S, ATR-FTIR, and SEM .
- Results or Outcomes : By adjusting the acrylamides ratio, layers with high hydrophilicity (contact angle 8°) are achieved. Notably, the modified glasses showed strong anti-fogging and anti-fouling performances. Additionally, the performance of the modified glasses remained almost unchanged after 2 months indicating high stability of the immobilized thin hydrogel layers .
-
Surface Engineering - Anti-fogging and Anti-fouling Hydrophilic Layers
- Summary of the Application : Compounds similar to N1-(2,5-difluorophenyl)glycinamide hydrochloride, specifically N-acrylamide glycine and N-acrylamide glycinamide, have been used for the generation of hydrophilic layers with anti-fogging and anti-fouling traits on the glass surface .
- Methods of Application or Experimental Procedures : The mixtures of N-acrylamide glycine and N-acrylamide glycinamide with different ratios are utilized for the generation of the hydrogel layer in the absence of any external crosslinking agent. The tethered layers are characterized by XP S, ATR-FTIR, and SEM .
- Results or Outcomes : By adjusting the acrylamides ratio, layers with high hydrophilicity (contact angle 8°) are achieved. Notably, the modified glasses showed strong anti-fogging and anti-fouling performances. Additionally, the performance of the modified glasses remained almost unchanged after 2 months indicating high stability of the immobilized thin hydrogel layers .
安全和危害
属性
IUPAC Name |
2-amino-N-(2,5-difluorophenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O.ClH/c9-5-1-2-6(10)7(3-5)12-8(13)4-11;/h1-3H,4,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFICBTPGWRETDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2,5-difluorophenyl)glycinamide hydrochloride | |
CAS RN |
1046757-37-2 | |
| Record name | Acetamide, 2-amino-N-(2,5-difluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1046757-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



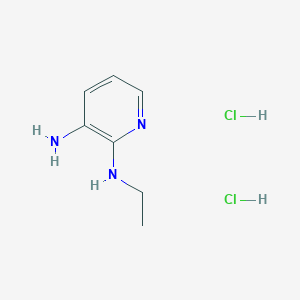
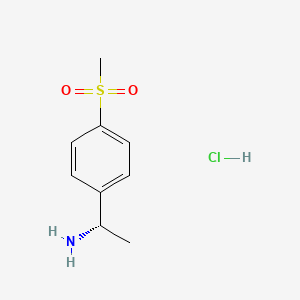
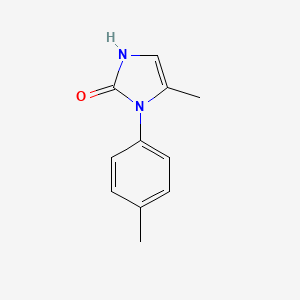
amine hydrochloride](/img/structure/B1419582.png)
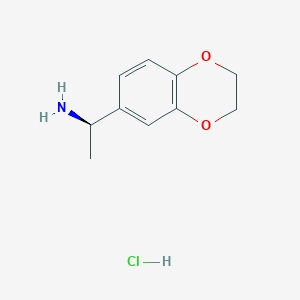
![[4-(4-Chlorophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1419585.png)
